

# Synthesis of 1-phenylazo-2-naphthol via diazotization and coupling.

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## Compound of Interest

Compound Name: 1-Phenylazo-2-anthrol

Cat. No.: B15473898

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## Application Notes: Synthesis of 1-Phenylazo-2-Naphthol

### Introduction

1-Phenylazo-2-naphthol, also known as Sudan I, is an organic compound classified as a monoazo dye.[1][2] Its synthesis is a classic example of an electrophilic aromatic substitution reaction, specifically an azo coupling. The process involves two primary stages: the diazotization of a primary aromatic amine (aniline) to form a diazonium salt, followed by the coupling of this salt with an activated aromatic compound like 2-naphthol.[3][4] Azo compounds are characterized by the presence of the  $-N=N-$  functional group, which acts as a chromophore and is responsible for the compound's color.[5] Due to their extended conjugated systems, these dyes are intensely colored.[6] 1-Phenylazo-2-naphthol is primarily used as a colorant for various materials, including waxes, oils, and polishes.[1] Additionally, research has explored the antimicrobial properties of azo dyes, suggesting potential applications in the pharmaceutical and biomedical fields.[5]

### Principle of the Reaction

The synthesis is a two-step process:

- **Diazotization:** Aniline, a primary aromatic amine, is treated with nitrous acid ( $\text{HNO}_2$ ) at low temperatures ( $0-5^\circ\text{C}$ ). [6][7] Nitrous acid is unstable and is generated in situ by reacting

sodium nitrite ( $\text{NaNO}_2$ ) with a strong mineral acid, typically hydrochloric acid ( $\text{HCl}$ ).<sup>[4][8]</sup> This reaction converts the amino group into a diazonium salt (benzenediazonium chloride), which is a highly reactive electrophile.<sup>[7][9]</sup>

- Azo Coupling:** The resulting benzenediazonium salt is then coupled with 2-naphthol (beta-naphthol) under alkaline conditions.<sup>[10][11]</sup> The alkaline medium, typically a sodium hydroxide solution, deprotonates the hydroxyl group of 2-naphthol, forming a phenoxide ion. This enhances the electron-donating nature of the ring system, making it highly susceptible to electrophilic attack by the diazonium ion.<sup>[10]</sup> The coupling occurs at the 1-position of the 2-naphthol ring, leading to the formation of the intensely colored 1-phenylazo-2-naphthol precipitate.<sup>[11]</sup>

## Quantitative Data Summary

The following table summarizes the key physicochemical properties and expected outcomes for the synthesis of 1-phenylazo-2-naphthol.

Parameter	Value	Reference
Chemical Name	1-Phenylazo-2-naphthol	<sup>[3]</sup>
Synonyms	Sudan I, Spirit Orange	<sup>[1]</sup>
Molecular Formula	$\text{C}_{16}\text{H}_{12}\text{N}_2\text{O}$	<sup>[12]</sup>
Molar Mass	248.28 g/mol	<sup>[12]</sup>
Appearance	Orange-red to red-orange crystals/powder	<sup>[4][12]</sup>
Melting Point	131-134°C	<sup>[12]</sup>
Solubility	Insoluble in water; Soluble in ethanol, ether, benzene.	<sup>[12]</sup>
Theoretical Yield	Dependent on starting material quantities.	<sup>[1]</sup>
Reported Yield	13.46 gm (from specific experimental scale)	

## Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of 1-phenylazo-2-naphthol.

## Materials and Reagents

- Aniline ( $\text{C}_6\text{H}_5\text{NH}_2$ )
- Sodium Nitrite ( $\text{NaNO}_2$ )
- Concentrated Hydrochloric Acid (HCl)
- 2-Naphthol ( $\beta$ -Naphthol,  $\text{C}_{10}\text{H}_7\text{OH}$ )
- Sodium Hydroxide (NaOH)
- Ethanol or Glacial Acetic Acid (for recrystallization)
- Distilled Water
- Ice

## Protocol 1: Diazotization of Aniline (Preparation of Benzenediazonium Chloride)

- In a 100 mL beaker, prepare a solution of aniline hydrochloride by dissolving 2.5 mL of pure aniline in a mixture of 8 mL of concentrated HCl and 8 mL of distilled water.[\[13\]](#)
- Cool this solution in an ice bath until the temperature is between  $0^\circ\text{C}$  and  $5^\circ\text{C}$ .[\[7\]](#) It is crucial to maintain this low temperature throughout the reaction to prevent the decomposition of the diazonium salt.[\[8\]](#)
- In a separate beaker, prepare a solution of sodium nitrite by dissolving 2.0 g of  $\text{NaNO}_2$  in 10 mL of distilled water. Cool this solution in the ice bath as well.[\[13\]](#)[\[14\]](#)
- Slowly add the cold sodium nitrite solution dropwise to the cold aniline hydrochloride solution with continuous stirring.[\[8\]](#)[\[13\]](#) Ensure the temperature does not rise above  $5^\circ\text{C}$ .

- The resulting clear solution contains benzenediazonium chloride and should be kept in the ice bath for immediate use in the next step.[\[8\]](#)

## Protocol 2: Azo Coupling Reaction

- In a 250 mL beaker, prepare an alkaline solution of 2-naphthol by dissolving 4.0 g of 2-naphthol in 22.5 mL of a 10% sodium hydroxide (NaOH) solution.[\[13\]](#)
- Cool this solution thoroughly in an ice bath to a temperature of 0-5°C.
- With vigorous stirring, slowly add the freshly prepared cold benzenediazonium chloride solution (from Protocol 1) to the cold 2-naphthol solution.[\[13\]](#)[\[14\]](#)
- An intense orange-red precipitate of 1-phenylazo-2-naphthol will form immediately.[\[10\]](#)[\[14\]](#)
- Allow the reaction mixture to stand in the ice bath for 10-15 minutes with occasional stirring to ensure the completion of the reaction.[\[13\]](#)

## Protocol 3: Isolation and Purification

- Filter the precipitated product using a Buchner funnel under suction.
- Wash the crude product thoroughly with a generous amount of cold water to remove any unreacted starting materials and inorganic salts.
- For purification, recrystallize the crude product from a suitable solvent such as ethanol or glacial acetic acid.[\[1\]](#) Dissolve the solid in a minimum amount of the hot solvent and allow it to cool slowly to form pure crystals.
- Filter the purified crystals, wash with a small amount of cold solvent, and dry them in a hot air oven or in a desiccator.

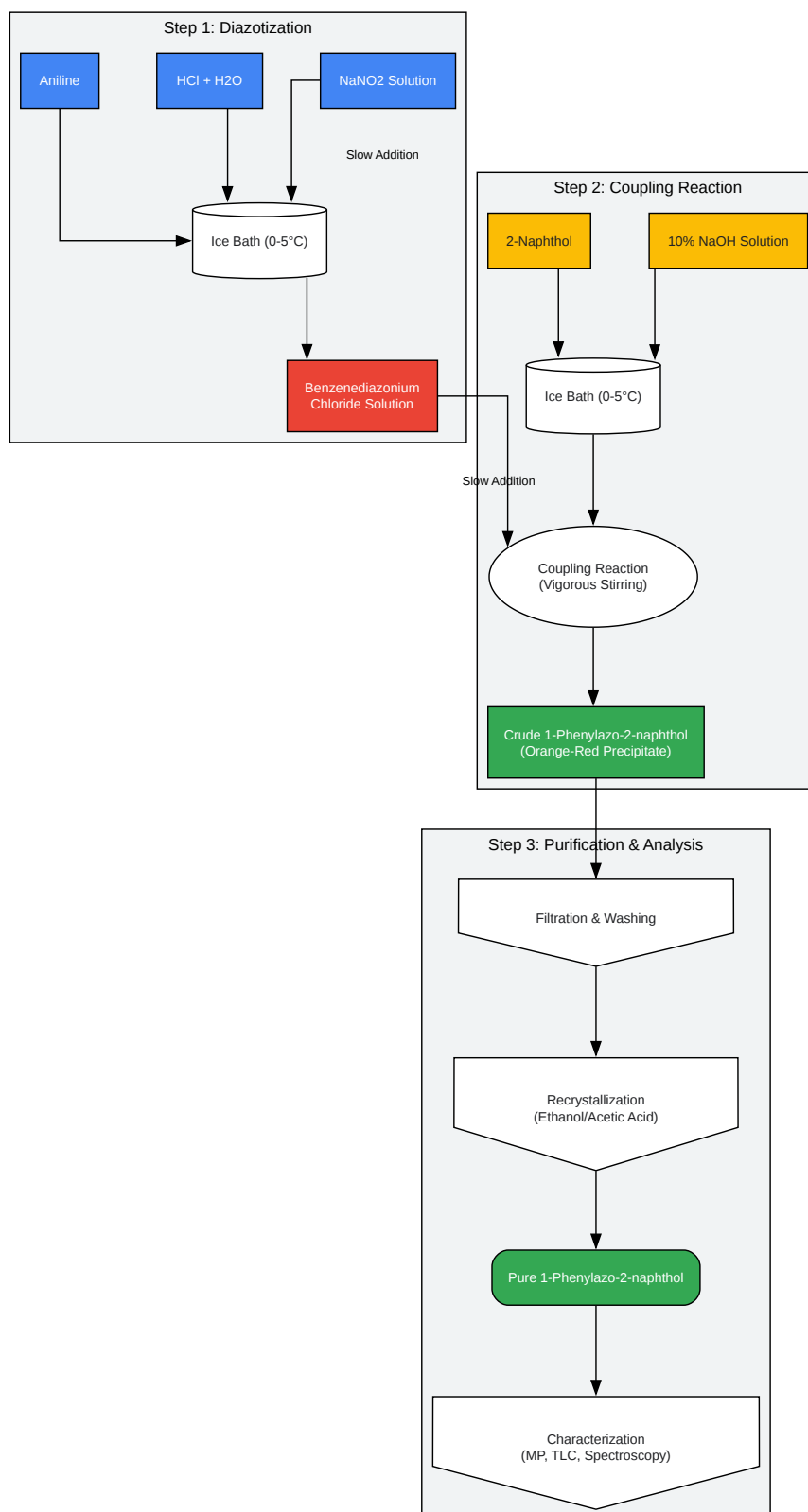
## Protocol 4: Characterization

- Melting Point Determination: Measure the melting point of the purified product. A sharp melting point close to the literature value (131-134°C) indicates high purity.[\[12\]](#)

- Thin Layer Chromatography (TLC): Assess the purity of the compound using TLC with a suitable solvent system, such as Hexane:Ethyl acetate (6:4), on a silica gel plate. A single spot indicates a pure compound.
- Spectroscopic Analysis:
  - UV-Vis Spectroscopy: Record the UV-Vis spectrum of the compound dissolved in a suitable solvent (e.g., ethanol). The spectrum is expected to show strong absorption in the 300-450 nm range due to the chromophores.
  - Infrared (IR) Spectroscopy: Record the IR spectrum. Key peaks to identify include those corresponding to the N=N azo stretch and the O-H stretch of the naphthol group.

## Visualizations

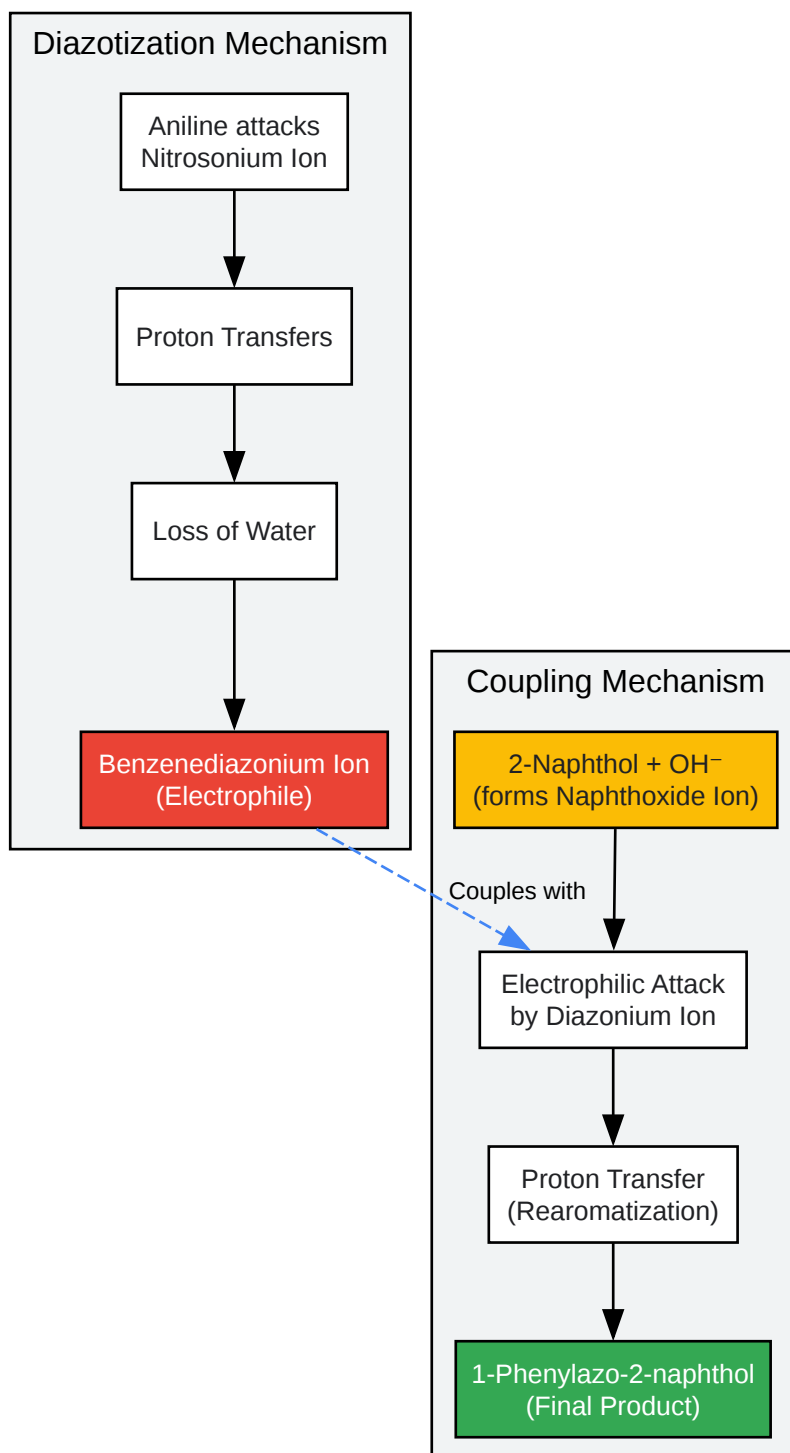
## Experimental Workflow



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Caption: Workflow for the synthesis of 1-phenylazo-2-naphthol.

## Reaction Mechanism



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Caption: Key mechanistic steps in the synthesis of 1-phenylazo-2-naphthol.

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